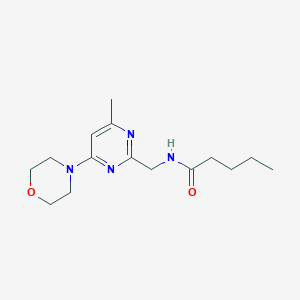
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide
カタログ番号 B2841683
CAS番号:
1797805-80-1
分子量: 292.383
InChIキー: IVEJKVJHAURMFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
- N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide is involved in the synthesis of complex molecules with potential therapeutic effects. For instance, research has demonstrated methodologies for synthesizing 2,4,6-substituted pyrimidines, which are crucial for developing compounds like the GABA B enhancer 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine (Verron et al., 2007).
- Such compounds have been synthesized to explore their anticonvulsant activities, indicating their potential application in treating epilepsy and related disorders. Compounds derived from this process have shown broad spectra of activity across various preclinical seizure models, demonstrating their potential as novel antiepileptic agents (Kamiński et al., 2015).
Pharmacological Applications
- The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, starting from enaminones like 4-methyl-1-[4-(piperazin/morpholin-1-yl) phenyl] pent-2-en-1-one, has been reported. These derivatives have been synthesized using a simple and efficient method, indicating the versatility and potential application of this compound in creating pharmacologically active compounds (Bhat et al., 2018).
- Another study focused on the interaction between herbicides, where N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide were transformed in soil to an unexpected residue. This highlights the chemical reactivity and potential environmental implications of compounds related to this compound, providing insights into its behavior under various conditions (Bartha, 1969).
Molecular Mechanisms and Pathways
- Research into the phosphatidylinositol 3-kinase (PI3K) pathway, crucial in cancer development, has involved compounds with structures similar to this compound. These studies aim to understand the absorption, disposition, and efficacy of such inhibitors in cancer models, providing a foundation for potential therapeutic applications (Salphati et al., 2012).
特性
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-4-5-15(20)16-11-13-17-12(2)10-14(18-13)19-6-8-21-9-7-19/h10H,3-9,11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEJKVJHAURMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)
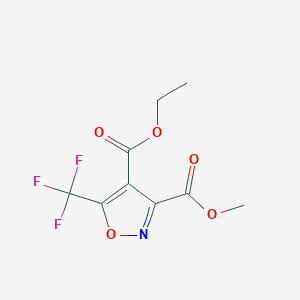
![9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2841603.png)
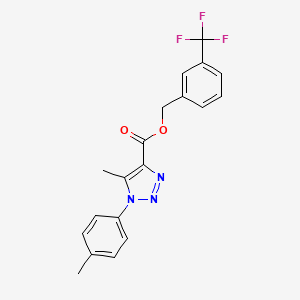
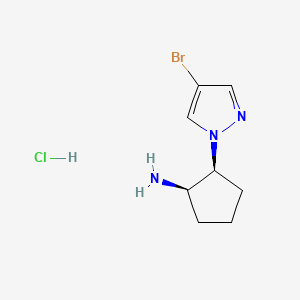
![(1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841610.png)

![1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2841615.png)
![3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2841618.png)
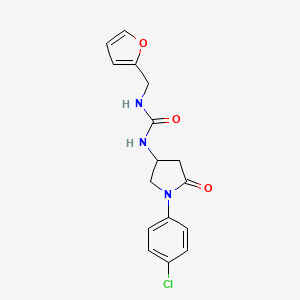
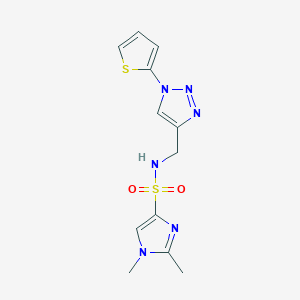
![N-benzyl-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2841622.png)
![1-Cyclopropyl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2841623.png)